

2,5-Dimethoxybenzenesulfonyl chloride

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dimethoxybenzenesulfonyl
chloride

Cat. No.: B075189

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An In-Depth Technical Guide to **2,5-Dimethoxybenzenesulfonyl Chloride**: Properties, Synthesis, and Applications

Executive Summary

2,5-Dimethoxybenzenesulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries. Characterized by a sulfonyl chloride functional group attached to a dimethoxy-substituted benzene ring, its chemical reactivity is harnessed for the construction of complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, outlines established synthetic methodologies, details its critical applications in drug development, and offers a validated experimental protocol for its use. The content herein is curated for researchers, scientists, and professionals in drug development, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical utility.

Core Physicochemical Properties

2,5-Dimethoxybenzenesulfonyl chloride is typically a white to light yellow solid at room temperature.^[1] The electron-donating nature of the two methoxy groups on the benzene ring influences the reactivity of the sulfonyl chloride moiety. These properties are fundamental to its handling, storage, and application in synthetic chemistry.

A summary of its key quantitative data is presented below for ease of reference.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C ₈ H ₉ ClO ₄ S | [2][3] |
| Molecular Weight | 236.67 g/mol | [4][2][3] |
| CAS Number | 1483-28-9 | [2][3] |
| Appearance | White to light yellow solid/powder | |
| Melting Point | 112-116 °C | [5] |
| InChI Key | SHELADVIRCCTFN-UHFFFAOYSA-N | |
| SMILES | COc1ccc(OC)c(c1)S(Cl)(=O)=O | [1] |

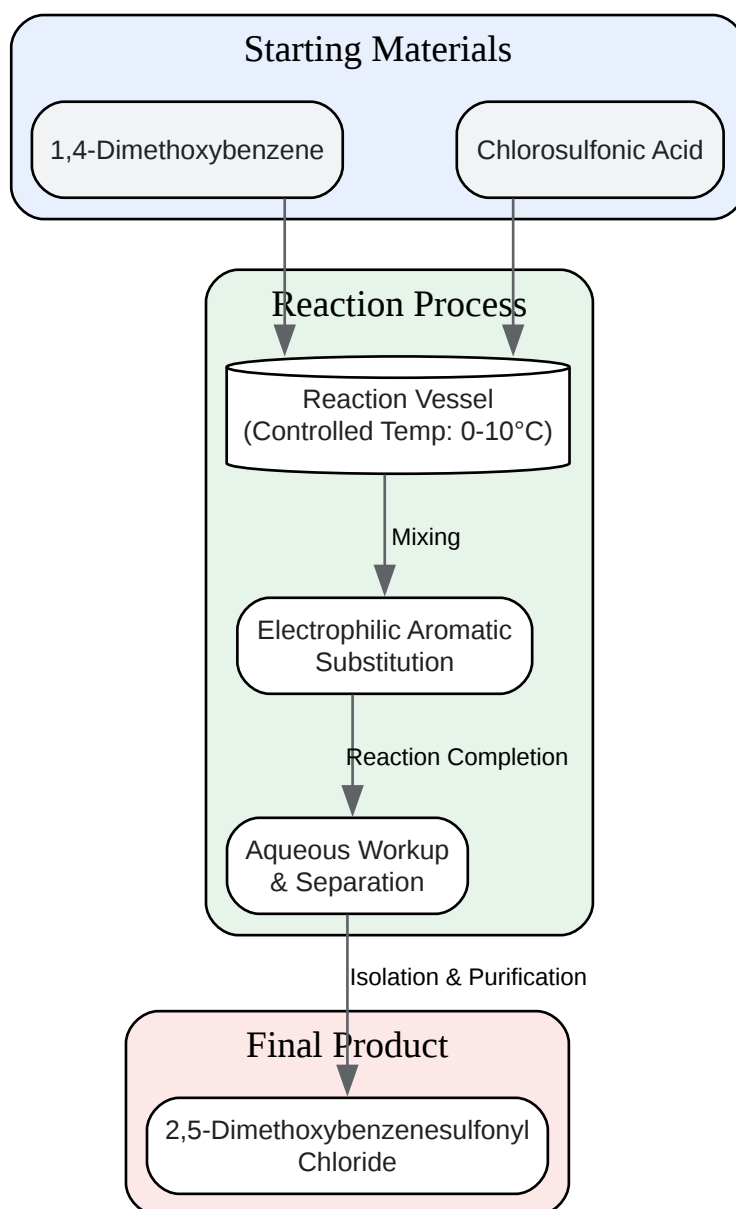
Synthesis and Mechanistic Insights

The preparation of **2,5-dimethoxybenzenesulfonyl chloride** is most commonly achieved through the electrophilic aromatic substitution of 1,4-dimethoxybenzene.[6] The choice of sulfonylating agent is critical, with chlorosulfonic acid being a prevalent and effective option.

Common Synthetic Pathway: Chlorosulfonation

The reaction involves the direct chlorosulfonation of 1,4-dimethoxybenzene. The two methoxy groups are ortho-, para-directing and activating, meaning the sulfonation occurs at one of the positions ortho to a methoxy group (and meta to the other).

Mechanism Rationale: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃) or a related species. The electron-rich dimethoxybenzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton restores aromaticity and yields the corresponding benzenesulfonic acid, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid or a chlorinating agent like thionyl chloride.[7] A patent also describes using a mixture of chlorosulfonic acid and thionyl chloride in a solvent like dichloroethane.[7]



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Diagram: Synthesis workflow for **2,5-dimethoxybenzenesulfonyl chloride**.

Core Applications in Research and Development

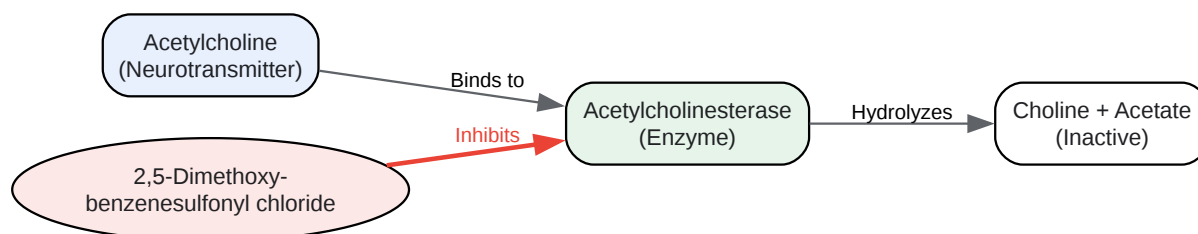
The utility of **2,5-dimethoxybenzenesulfonyl chloride** is primarily derived from the reactivity of the sulfonyl chloride group, making it an excellent precursor for a variety of functional groups.

Synthesis of Sulfonamides

Its most prominent application is in the synthesis of sulfonamides via reaction with primary or secondary amines. Sulfonamides are a critical pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The dimethoxy-substituted aromatic ring can be further modified or can serve to modulate the pharmacokinetic properties (e.g., solubility, metabolic stability) of the final active pharmaceutical ingredient (API). [1]

Enzyme Inhibition: A Case Study

Notably, **2,5-dimethoxybenzenesulfonyl chloride** has been identified as a potent inhibitor of acetylcholinesterase (AChE). [1][8] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [8] By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased. This mechanism is the basis for treatments of conditions like Alzheimer's disease and myasthenia gravis. The compound serves as a valuable research tool and a scaffold for designing novel AChE inhibitors. [9]



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Diagram: Mechanism of acetylcholinesterase (AChE) inhibition.

Experimental Protocol: Synthesis of N-Benzyl-2,5-dimethoxybenzenesulfonamide

This protocol provides a representative, self-validating procedure for the synthesis of a sulfonamide, demonstrating the practical application of the title compound.

Objective: To synthesize N-benzyl-2,5-dimethoxybenzenesulfonamide from **2,5-dimethoxybenzenesulfonyl chloride** and benzylamine.

Materials:

- **2,5-Dimethoxybenzenesulfonyl chloride** (1.0 eq)
- Benzylamine (1.1 eq)
- Pyridine or Triethylamine (1.5 eq)
- Dichloromethane (DCM)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Methodology:

- Reaction Setup:
 - Dissolve **2,5-dimethoxybenzenesulfonyl chloride** (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
 - Cool the flask in an ice bath to 0 °C.
 - Causality: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled addition. DCM is a good solvent for the reactants and is relatively inert.
- Reagent Addition:
 - In a separate vessel, prepare a solution of benzylamine (1.1 eq) and pyridine (1.5 eq) in DCM.
 - Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes using a dropping funnel.

- Causality: Benzylamine is the nucleophile. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.
- Reaction Monitoring:
 - Allow the reaction to warm to room temperature and stir for 2-4 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.
 - Causality: TLC allows for the visualization of the consumption of the starting material, ensuring the reaction has gone to completion before proceeding to workup.
- Aqueous Workup:
 - Transfer the reaction mixture to a separatory funnel.
 - Wash sequentially with 1M HCl (to remove excess pyridine and benzylamine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally brine.
 - Causality: This series of washes is a self-validating system to purify the organic layer. Each wash removes specific impurities, ensuring the isolation of a clean product.
- Isolation and Purification:
 - Dry the separated organic layer over anhydrous MgSO₄.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
 - Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-benzyl-2,5-dimethoxybenzenesulfonamide.
 - Causality: Recrystallization is a robust method for purifying solid organic compounds, yielding a product with high purity suitable for further use or analysis.

Safety and Handling

2,5-Dimethoxybenzenesulfonyl chloride is a corrosive compound that requires careful handling to prevent injury.

- Hazard Classification: It is classified as causing severe skin burns and eye damage (H314).
[4] The corresponding GHS pictogram is GHS05 (Corrosion).
- Handling Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Avoid breathing dust.[10]
- In Case of Exposure:
 - Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10][12]
 - Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][12]
- Storage: Store in a tightly closed container in a cool, dry place, away from moisture, as it can react with water.[1][12]

Conclusion

2,5-Dimethoxybenzenesulfonyl chloride is a versatile and valuable reagent for chemical synthesis. Its well-defined physicochemical properties and predictable reactivity make it an indispensable building block for constructing sulfonamide-containing molecules, which are of significant interest in drug discovery and materials science. Its role as an acetylcholinesterase inhibitor further highlights its importance as a tool for biological research. Adherence to established synthetic protocols and stringent safety measures is paramount to harnessing its full potential in a research and development setting.

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- To cite this document: BenchChem. [2,5-Dimethoxybenzenesulfonyl chloride molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075189#2-5-dimethoxybenzenesulfonyl-chloride-molecular-weight-and-formula]

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